![molecular formula C15H17NO4 B1379924 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid CAS No. 1693566-96-9](/img/structure/B1379924.png)

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

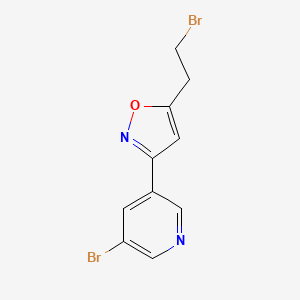

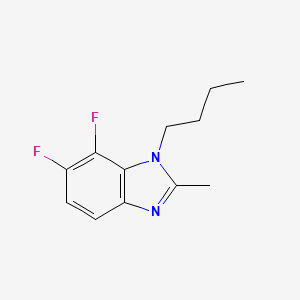

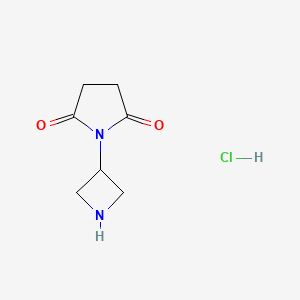

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid, also known as Boc-Aminohept-6-ynoic acid, is a versatile intermediate for the synthesis of numerous compounds1. It has a molecular formula of C15H17NO4 and a molecular weight of 275.3 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid. However, it’s worth noting that similar compounds are often synthesized through carbonylation or acylation reactions.Molecular Structure Analysis

The molecular structure of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid consists of a seven-carbon chain with a terminal carboxylic acid group, an amine group protected by a benzyloxycarbonyl (Boc) group, and a triple bond at the sixth carbon1.

Chemical Reactions Analysis

As a versatile intermediate, 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid can participate in various chemical reactions. The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid has a molecular weight of 275.3 g/mol1. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not readily available.科学的研究の応用

Synthesis and Derivative Development

Research has focused on synthesizing novel compounds and derivatives for various applications, including peptide modification and enzyme inhibition. For instance, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from related compounds demonstrates the utility in producing non-proteinogenic amino acids with potential biochemical applications (Adamczyk & Reddy, 2001). Similarly, derivatives have been synthesized as precursors to amides and peptides of methotrexate, highlighting the role in the synthesis of compounds with potential inhibitory effects on folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).

Biochemical and Pharmacological Studies

Compounds derived from or related to "2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid" have been evaluated for their biochemical and pharmacological properties. For example, a study developed an efficient synthesis of a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes, demonstrating the compound's applicability in biochemical research and drug development (Reddy, Chen, Johnson, Beligere, Rege, Pan, & Thottathil, 2005).

Peptide Modification and Solid-Phase Peptide Synthesis

The compound and its analogs have been used in the modification of peptides and solid-phase peptide synthesis (SPPS), showcasing their versatility in creating novel peptide structures with potential therapeutic applications. For example, the synthesis of C-alkylated peptides containing aminomalonate and (amino)(cyano)acetate residues indicates the adaptability of these compounds in peptide backbone modification, potentially leading to the development of new therapeutic peptides (Matt & Seebach, 1998).

Novel Compound Development

Research into "2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid" and its derivatives extends into the development of novel compounds for various scientific applications, including enzyme-linked immuno-sorbent assay (ELISA) methods for detecting pesticide residues, indicating the compound's utility in environmental and analytical chemistry (Yang, Wang, Jiang, Sun, Pan, Lei, Wu, Shen, Xiao, & Xu, 2008).

Safety And Hazards

Specific safety and hazard information for 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid is not readily available. However, as with all chemicals, it should be handled with appropriate safety precautions.

将来の方向性

The future directions for 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid would likely involve its use in the synthesis of more complex molecules. Its utility as an intermediate could make it valuable in fields such as pharmaceuticals, materials science, and more.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

特性

IUPAC Name |

2-(phenylmethoxycarbonylamino)hept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBOHPVBVXDKTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)

![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)

![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)

![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)